Cas no 585-95-5 (progoitrin)

progoitrin structure
Produktname:progoitrin
progoitrin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- progoitrin
- PROGOITRIN, POTASSIUM SALT
- (R)-2-Hydroxy-3-butenyl glucosinolate
- 1-S-[(1E,3R)-3-hydroxy-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
- 2(R)-Hydroxy-3-butenyl glucosinolate
- beta-D-Glucopyranose, 1-thio-, 1-((3R)-3-hydroxy-N-(sulfooxy)-4-pentenimidate
- beta-D-Glucopyranose, 1-thio-, 1-(3-hydroxy-N-(sulfooxy)-4-pentenimidate), (R)-
- Glucopyranose, 1-thio-, 1-((R)-3-hydroxy-4-pentenohydroximate) NO-(hydrogen sulfate), beta-D-
- Glucorapiferin
- Epiprogoitrin
- 1-Thio-b-D-glucopyranose 1-[3-hydroxy-N-(sulfooxy)-4-pentenimidate], 9CI
- (2S)-2-Hydroxy-3-butenyl-glucosinolate
- 2(S)-2-Hydroxy-3-butenyl glucosinolate
- 2(R)-2-Hydroxy 3-butenyl glucosinolate
- (S)-2-hydroxy-but-3-enyl-glucosinolate
- 2(R)-2-hydroxy-3-butenyl glucosinolate
- 2(S)-Hydroxy 3-butenylglucosinolate potassium salt
- Glucorapiferin potassium salt
- (2S)-2-hydroxy-3-butenyl glucosinolate
- 2(R)-Hydroxy 3-butenylglucosinolate potassium salt
- (R)-PROGOITRIN
- C11H19NO10S2
- NS00094463
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate
- 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose
- epi-Progoitrin
- Progoitrin ((2R)-Hydroxybut-3-enyl-GS)
- 585-95-5
- 1-S-[(3R)-3-hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
- Q27288480
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] (3R)-3-hydroxy-N-sulfooxy-pent-4-enimidothioate
- .BETA.-D-GLUCOPYRANOSE, 1-THIO-, 1-((3R)-3-HYDROXY-N-(SULFOOXY)-4-PENTENIMIDATE)
- CHEBI:79352
- DTXSID20974057
- S27T66W417
- UNII-S27T66W417
- 2-hydroxy-3-butenyl glucosinolate;PRO
- C08425
-
- Inchi: InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+
- InChI-Schlüssel: MYHSVHWQEVDFQT-KPKJPENVSA-N
- Lächelt: C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 389.045037
- Monoisotopenmasse: 389.045037
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 8
- Komplexität: 548
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topologische Polaroberfläche: 220
Experimentelle Eigenschaften
- Dichte: 1.798
- Brechungsindex: 1.65
- PSA: 220.02000
- LogP: -1.32980
progoitrin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6798-10 mg |
Progoitrin |
585-95-5 | 98.26% | 10mg |
¥ 3,040 | 2023-07-10 | |
Ambeed | A1499481-5mg |
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid |
585-95-5 | 98% | 5mg |
$244.0 | 2024-04-18 | |
Ambeed | A1499481-1mg |
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid |
585-95-5 | 98% | 1mg |
$102.0 | 2024-04-18 | |
Aaron | AR00EMIH-10mg |
Progoitrin |
585-95-5 | 98% | 10mg |
$807.00 | 2025-02-12 | |
MedChemExpress | HY-N10348-5mg |
Progoitrin |
585-95-5 | 5mg |
¥6800 | 2024-07-20 | ||
MedChemExpress | HY-N10348-1mg |
Progoitrin |
585-95-5 | 1mg |
¥2720 | 2024-07-20 | ||
TargetMol Chemicals | TN6798-1mg |
Progoitrin |
585-95-5 | 98.26% | 1mg |
¥ 828 | 2024-07-19 | |
TargetMol Chemicals | TN6798-50mg |
Progoitrin |
585-95-5 | 98.26% | 50mg |
¥ 7130 | 2024-07-19 | |
TargetMol Chemicals | TN6798-1 mL * 10 mM (in DMSO) |
Progoitrin |
585-95-5 | 98.26% | 1 mL * 10 mM (in DMSO) |
¥ 2130 | 2023-09-15 | |
MedChemExpress | HY-N10348-10mg |
Progoitrin |
585-95-5 | ≥98.0% | 10mg |
¥11000 | 2023-08-31 |
progoitrin Verwandte Literatur
-
Marjan Dolatmoradi,Jarod A. Fincher,Andrew R. Korte,Nicholas J. Morris,Akos Vertes Analyst 2020 145 5861
-
Sumaira Anjum,Iram Anjum,Christopher Hano,Sidra Kousar RSC Adv. 2019 9 40404
-
Don Brian Clarke Anal. Methods 2010 2 310
-
Doris Lippmann,Carsten Lehmann,Simone Florian,Gitte Barknowitz,Michael Haack,Inga Mewis,Melanie Wiesner,Monika Schreiner,Hansruedi Glatt,Regina Brigelius-Flohé,Anna P. Kipp Food Funct. 2014 5 1073
-
Dimitrios Zabaras,Mahshid Roohani,Raju Krishnamurthy,Maeva Cochet,Conor M. Delahunty Food Funct. 2013 4 592
585-95-5 (progoitrin) Verwandte Produkte
- 21973-56-8(b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate])
- 64550-88-5(Sinigrin Monohydrate)
- 3952-98-5(Sinigrin)
- 21087-74-1((2S)-2-hydroxy-3-butenyl glucosinolate)
- 21087-77-4((2S)-2-hydroxy-3-butenyl glucosinolate)
- 919031-00-8(8-(butan-2-yl)-1,6,7-trimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1205683-32-4(1-(3-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2138142-92-2(Tert-butyl 4-amino-2-(4-bromo-2-chlorophenyl)piperidine-1-carboxylate)
- 922998-72-9(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)sulfanylbutanamide)
- 938790-59-1(2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:585-95-5)progoitrin

Reinheit:99%/99%/99%/99%
Menge:5mg/10mg/25mg/50mg
Preis ($):220.0/328.0/544.0/790.0